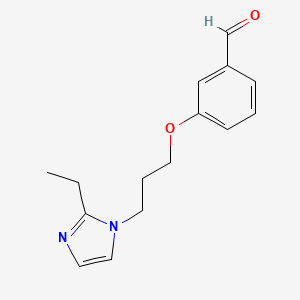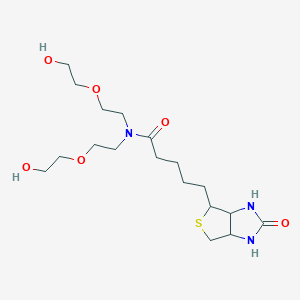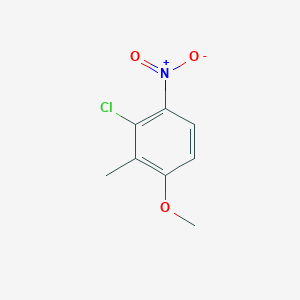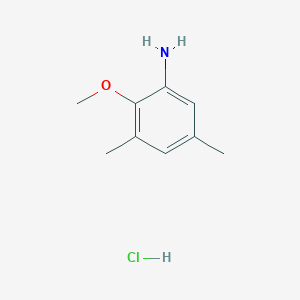
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde is a chemical compound that features an imidazole ring, a benzaldehyde group, and an ethyl group. Imidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde typically involves the reaction of 2-ethyl-1H-imidazole with 3-bromopropoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The imidazole ring can participate in electrophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzoic acid.
Reduction: 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its imidazole moiety which is known to interact with various biological targets.
Industry: Used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrate
- 2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate
- 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde is unique due to its combination of an imidazole ring and a benzaldehyde group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-[3-(2-ethylimidazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O2/c1-2-15-16-7-9-17(15)8-4-10-19-14-6-3-5-13(11-14)12-18/h3,5-7,9,11-12H,2,4,8,10H2,1H3 |
Clé InChI |
ODAKKMSKYSAPOL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CCCOC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)


![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)


![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)



